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molecular formula C8H17ClN2 B8748900 1-Cyclobutylpiperazine hydrochloride

1-Cyclobutylpiperazine hydrochloride

Cat. No. B8748900
M. Wt: 176.69 g/mol
InChI Key: JIZLSVCSAAZLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034874B2

Procedure details

To the mixture of tert-butyl 4-cyclobutylpiperazine-1-carboxylate (48 g, 200 mmol) in MeOH (100 mL) was added 2.0 M HCl in MeOH (400 mL) carefully at 0° C. The mixture was stirred at rt for 5 h, concentrated under reduced pressure to afford the desired compound 1-cyclobutylpiperazine hydrochloride (35 g, 82%) [LCMS: Rt=0.94 min, m/z 141.3 (M+H)+].
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5]2[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1.[ClH:18]>CO>[ClH:18].[CH:1]1([N:5]2[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C1(CCC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.C1(CCC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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